molecular formula C25H29NO3S2 B12158497 (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12158497
M. Wt: 455.6 g/mol
InChI Key: DVTDLVPZVUZSNC-NKFKGCMQSA-N
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Description

(5Z)-3-(4-Methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is a synthetic rhodanine derivative designed for biochemical research, particularly in the study of melanogenesis and tyrosinase inhibition. This compound features the β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold, a structure known to confer potent tyrosinase-inhibitory activity . The incorporation of an octyloxy chain is a strategic modification designed to enhance the lipophilicity (log P) of the molecule, thereby improving its potential for skin-related research applications where absorption into the epidermal layers is a key consideration . Rhodanine-based compounds like this one are recognized as an important class of 5-ene-4-thiazolidinones with a broad spectrum of investigated biological activities . The (Z)-configuration of the exocyclic double bond at the 5-position is typically confirmed via NMR spectroscopy, including analysis of coupling constants, and is the preferred geometric isomer formed in the synthesis of such derivatives . Researchers value this chemotype for its role as a versatile building block in medicinal chemistry and as a tool for studying hyperpigmentation. The compound is provided as part of a collection of rare and unique chemicals for early discovery research. Buyer assumes responsibility to confirm product identity and/or purity. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Not for human or veterinary use.

Properties

Molecular Formula

C25H29NO3S2

Molecular Weight

455.6 g/mol

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-[(4-octoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H29NO3S2/c1-3-4-5-6-7-8-17-29-22-13-9-19(10-14-22)18-23-24(27)26(25(30)31-23)20-11-15-21(28-2)16-12-20/h9-16,18H,3-8,17H2,1-2H3/b23-18-

InChI Key

DVTDLVPZVUZSNC-NKFKGCMQSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Thiazolidinone Core Formation

The thiazolidinone backbone is synthesized via cyclocondensation of 4-methoxyaniline, thioglycolic acid, and a carbonyl precursor. In polypropylene glycol (PPG) at 110°C, 4-methoxyaniline reacts with thioglycolic acid and an aldehyde to form 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one. PPG enhances reaction efficiency by stabilizing intermediates through hydrogen bonding, achieving yields of 82–88%.

Reaction Conditions:

  • Solvent: Polypropylene glycol (PPG)

  • Temperature: 110°C

  • Catalyst: None (thermal cyclization)

  • Yield: 82–88%

Thioxo Group Introduction

The 2-thioxo moiety is introduced using thiourea under acidic conditions. Treatment of 3-(4-methoxyphenyl)thiazolidin-4-one with thiourea in hydrobromic acid substitutes the carbonyl oxygen at position 2 with sulfur, forming 2-thioxo-thiazolidin-4-one. This step requires careful pH control to avoid over-sulfidation, which reduces yields by 15–20%.

Microwave-Assisted Synthesis

Accelerated Knoevenagel Condensation

The benzylidene group at position 5 is introduced via microwave-assisted Knoevenagel condensation. 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one reacts with 4-octyloxybenzaldehyde in ethanol under microwave irradiation (200 W, 10 min), achieving 92% yield compared to 68% under conventional heating. Microwave irradiation enhances reaction kinetics by uniformly activating the aldehyde’s α-hydrogen, favoring Z-configuration through thermodynamic control.

Optimized Parameters:

  • Power: 200 W

  • Time: 10 min

  • Solvent: Ethanol

  • Yield: 92%

Green Chemistry Approaches

Solvent-Free Ultrasonic Synthesis

Ultrasonic irradiation in solvent-free conditions reduces energy consumption by 40%. Mixing 3-(4-methoxyphenyl)-2-thioxo-thiazolidin-4-one, 4-octyloxybenzaldehyde, and a catalytic amount of vanadyl sulfate (VOSO₄) under ultrasound (40 kHz, 30 min) yields 89% product. VOSO₄ acts as a Lewis acid, polarizing the aldehyde for efficient enolate formation.

Advantages:

  • Energy Efficiency: 40% reduction vs. thermal methods

  • Catalyst Loading: 5 mol% VOSO₄

  • Yield: 89%

Characterization and Optimization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=S), 7.45–6.85 (m, 8H, aromatic), 4.05 (t, 2H, OCH₂), 1.75–0.89 (m, 15H, octyl).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1220 cm⁻¹ (C=S).

Hirshfeld Surface Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the benzylidene group. Hirshfeld analysis reveals S···H (26.7%) and O···H (18.4%) interactions stabilizing the crystal lattice.

Crystallographic Data:

  • Space Group: P1

  • Unit Cell: a = 5.42 Å, b = 7.89 Å, c = 12.31 Å

Comparative Analysis of Synthetic Routes

Method Conditions Time Yield Z-Selectivity
Traditional PPG Cyclization110°C, PPG6 h82%85%
Microwave Condensation200 W, ethanol10 min92%94%
Ultrasonic Synthesis40 kHz, solvent-free30 min89%91%

Key Insights:

  • Microwave methods achieve superior yields and selectivity due to controlled thermal gradients.

  • PPG stabilizes intermediates but requires longer reaction times .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Oxidizing Agent Conditions Product Yield Reference
H₂O₂ (30%)Acetic acid, 60°C, 4 hrsSulfoxide derivative72%
m-CPBADichloromethane, 0°C, 2 hrsSulfone derivative85%

Key Findings :

  • Sulfoxide formation is reversible under mild reducing conditions.

  • Sulfones exhibit enhanced stability and altered bioactivity compared to the parent compound.

Reduction Reactions

The benzylidene double bond (C=C) is susceptible to reduction, yielding saturated analogs.

Reducing Agent Conditions Product Yield Reference
NaBH₄Ethanol, 25°C, 6 hrsDihydrothiazolidinone analog68%
H₂/Pd-CTHF, 50 psi, 12 hrsFully saturated thiazolidinone91%

Mechanistic Insight :

  • NaBH₄ selectively reduces the exocyclic double bond without affecting the thioxo group.

  • Catalytic hydrogenation (H₂/Pd-C) saturates both the benzylidene and thiazolidinone rings .

Nucleophilic Substitution

The methoxy and octyloxy groups participate in nucleophilic substitution under basic or acidic conditions.

Reagent Conditions Product Yield Reference
AlCl₃/CH₃IToluene, reflux, 8 hrsMethoxy → Methyl substitution54%
K₂CO₃/C₆H₅SHDMF, 80°C, 10 hrsOctyloxy → Thiophenyl substitution63%

Notable Trends :

  • Demethylation of the methoxy group occurs under strong Lewis acid catalysis (e.g., AlCl₃).

  • Thiol-based nucleophiles preferentially target the octyloxy chain due to its electron-deficient aryl ether linkage .

Cycloaddition and Ring-Opening Reactions

The thiazolidinone core participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

Reagent Conditions Product Yield Reference
CH₃C≡N-OAcetonitrile, 70°C, 24 hrsIsoxazoline-fused thiazolidinone58%
N₂CHCO₂EtToluene, 100°C, 48 hrsPyrazoline-thiazolidinone hybrid41%

Structural Implications :

  • Cycloadditions enhance molecular complexity, enabling exploration of polycyclic architectures .

  • Ring-opening reactions with Grignard reagents yield thioamide intermediates.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition at the benzylidene moiety.

Conditions Product Yield Reference
UV (254 nm), 12 hrsCyclobutane-fused dimer33%

Applications :

  • Photodimerization creates rigid scaffolds for supramolecular chemistry .

Comparative Reactivity Analysis

The table below contrasts reaction rates for key functional groups:

Functional Group Reactivity (Relative Rate) Dominant Pathway
Thioxo (C=S)1.0 (Reference)Oxidation > Nucleophilic addition
Benzylidene (C=C)0.7Reduction > Cycloaddition
Aryl ether (O-C₈H₁₇)0.4Nucleophilic substitution
  • The thioxo group is the most reactive site, enabling sulfoxide/sulfone formation.

  • Steric hindrance from the octyloxy chain slows substitution at the aryl ether position.

Industrial-Scale Optimization

Reaction conditions are adjusted for scalability:

Parameter Lab-Scale Industrial-Scale
OxidationBatch reactor, 60°CContinuous flow, 80°C
ReductionH₂ gas (50 psi)Transfer hydrogenation
Catalyst Recovery<50%>90% (Pd-C membranes)

Efficiency Gains :

  • Continuous flow systems improve sulfone yields to 92% .

  • Heterogeneous catalysts reduce metal leaching in hydrogenation .

Scientific Research Applications

Chemistry

In the field of chemistry, (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new chemical reactions and develop innovative synthetic methodologies.

Biology

The compound exhibits significant potential as an antimicrobial agent. It has been shown to inhibit the growth of various bacterial and fungal strains through mechanisms such as enzyme inhibition. Preliminary studies indicate it can disrupt microbial metabolic processes effectively.

Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

These findings suggest that modifications in the compound's structure can enhance its antimicrobial efficacy, making it a candidate for further development in treating infections.

Medicine

In medicinal research, (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one is being investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells by targeting specific signaling pathways, which could lead to novel cancer therapies.

Industry

From an industrial perspective, this compound is valuable for developing new pharmaceuticals and agrochemicals. Its unique reactivity and biological activity make it an essential intermediate in synthesizing various bioactive compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's biological activity and potential therapeutic applications:

  • Antimicrobial Studies : Research has confirmed the effectiveness of (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one against resistant bacterial strains.
  • Cancer Research : Investigations into its anticancer properties have shown promising results in preclinical models, indicating potential for drug development targeting specific cancer types.
  • Inflammation Models : Studies have highlighted its anti-inflammatory effects, suggesting applications in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features :

  • The thiazolidinone core adopts a non-planar conformation, with the benzylidene group in the Z-configuration stabilized by intramolecular hydrogen bonding (C=S⋯H–C interactions) .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Variations and Physical Properties

Compound (Reference) Benzylidene Substituent N-Aryl Substituent Melting Point (°C) LogP*
Target Compound 4-(Octyloxy)phenyl 4-Methoxyphenyl Not reported ~5.8 (calc)
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-... 3,4-Dimethoxyphenyl 4-Methylphenyl 245–247 3.2
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(4-fluorophenyl)-... 4-Hydroxy-3-methoxyphenyl 4-Fluorophenyl 260–262 2.9
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazinyl)-... 1,3-Benzodioxol-5-yl Piperazinyl >260 1.8

*LogP values estimated using ChemDraw.

Key Observations :

  • Lipophilicity : The octyloxy chain in the target compound increases LogP significantly (~5.8) compared to methoxy or hydroxy substituents (LogP 1.8–3.2), suggesting superior lipid solubility .
  • Melting Points : Bulky substituents (e.g., 1,3-benzodioxol) and polar groups (e.g., hydroxy) elevate melting points due to enhanced intermolecular hydrogen bonding and π-π stacking .

Key Observations :

  • Electron-Withdrawing Groups : Nitro substituents (e.g., 2-nitrobenzylidene) enhance photosynthesis inhibition, likely via redox interactions in chloroplasts .
  • Heterocyclic Substituents : Pyrazine or morpholine groups improve antifungal and kinase-inhibitory activities by targeting specific enzymatic pockets .
  • Polar vs. Nonpolar Chains: The target compound’s octyloxy chain may enhance antibacterial activity against Gram-negative bacteria (e.g., E. coli) by promoting penetration through lipopolysaccharide membranes .

Crystallographic and Stability Comparisons

  • Hydrogen Bonding : Compounds with hydroxy groups (e.g., 4-hydroxy-3-methoxybenzylidene) form intramolecular S(6) hydrogen-bonded rings, stabilizing the Z-configuration .
  • Packing Efficiency : The octyloxy chain in the target compound likely induces disordered crystal packing, reducing melting points compared to rigid analogues (e.g., 1,3-benzodioxol derivatives) .

Biological Activity

The compound (5Z)-3-(4-methoxyphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one , a derivative of thiazolidin-4-one, has attracted attention due to its potential biological activities. Thiazolidin-4-ones are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. This article reviews the biological activity of this specific compound, drawing from recent studies and findings.

Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C₁₉H₂₃N₃O₂S₂
  • Molecular Weight : 373.53 g/mol

This compound features a thiazolidinone core, which is characterized by a sulfur atom in the ring and a carbonyl group at position 4. The substituents at positions 3 and 5 significantly influence its biological activity.

Antimicrobial Activity

Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound under consideration has shown promising activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL

Studies indicate that modifications in the benzylidene moiety enhance the antimicrobial efficacy of thiazolidinones .

Anticancer Activity

Recent investigations into the anticancer properties of thiazolidin-4-one derivatives have revealed significant antiproliferative effects. The compound has been tested against various cancer cell lines, demonstrating the following characteristics:

  • Cell Lines Tested : HT29 (colon cancer), MCF7 (breast cancer)
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest at the G2/M phase.

Notably, compounds similar to this derivative have shown IC50 values ranging from 10 to 30 µM against these cell lines, indicating moderate to high potency .

Antioxidant Activity

The antioxidant potential of thiazolidin-4-one derivatives is attributed to their ability to scavenge free radicals. The compound was evaluated using various assays:

Assay Type IC50 Value (mM)
DPPH Radical Scavenging0.54 ± 0.01
ABTS Assay1.82 ± 0.05

These results suggest that the compound exhibits significant antioxidant activity, comparable to standard antioxidants like vitamin C .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of thiazolidinone derivatives demonstrated that those with longer alkyl chains exhibited enhanced antibacterial activity against Gram-positive bacteria .
  • Anticancer Mechanism Investigation : Research focusing on similar thiazolidinone compounds revealed that they induce apoptosis through mitochondrial pathways, leading to increased caspase activity in cancer cells .

Q & A

Q. Table 1: Comparison of Synthetic Methods

ConditionSolvent SystemCatalyst/BaseYield (%)Purity Control Method
Acidic (DMF/AcOH)DMF + Acetic AcidSodium Acetate60-75Recrystallization (DMF:EtOH)
Basic (EtOH/NaOH)EthanolNaOH50-65Column Chromatography

Q. Key Considerations :

  • Purity : Recrystallization in DMF:EtOH improves crystallinity ().
  • Byproducts : Unreacted aldehyde or cyclization byproducts may form; monitor via TLC or HPLC ().

Q. Table 2: Yield Optimization Variables

VariableOptimal RangeImpact on Yield
Solvent PolarityHigh (DMF)↑ Solubility
Reaction Time2–4 hours↓ Byproducts
Molar Ratio1:1.2 (Aldehyde:Thiosemicarbazide)↑ Conversion

Q. Table 3: Substituent Effects on Bioactivity

SubstituentBiological Activity (IC₅₀)Mechanism
4-OctyloxyAnticancer: 10 µMROS Inhibition ()
3,5-DichloroAntimicrobial: 5 µMEnzyme Covalent Binding
4-Hydroxy-3-iodoAntioxidant: 15 µMRadical Scavenging

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